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molecular formula C19H22BrN3O2 B8309997 3-Bromo-4-methoxy-N-[4-(4-methyl-piperazin-1-yl)-phenyl]-benzamide

3-Bromo-4-methoxy-N-[4-(4-methyl-piperazin-1-yl)-phenyl]-benzamide

Cat. No. B8309997
M. Wt: 404.3 g/mol
InChI Key: RACMHCSGKBRHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008303B2

Procedure details

A mixture of 3-bromo-4-methoxy-benzoic acid (500 mg), 4-(4-methyl-piperazin-1-yl)-phenylamine (413 mg), EDAC (828 mg), HOBT (534 mg) and N-methylmorpholine (712 μl) in DMF (3 ml) was stirred at room temperature for 18 h. The mixture was then diluted with water (30 ml) and the resulting solid collected by filtration and dried (840 mg)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step One
Name
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
534 mg
Type
reactant
Reaction Step One
Quantity
712 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=O.[CH3:13][N:14]1[CH2:19][CH2:18][N:17]([C:20]2[CH:25]=[CH:24][C:23]([NH2:26])=[CH:22][CH:21]=2)[CH2:16][CH2:15]1.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1>CN(C=O)C.O>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([NH:26][C:23]1[CH:22]=[CH:21][C:20]([N:17]2[CH2:16][CH2:15][N:14]([CH3:13])[CH2:19][CH2:18]2)=[CH:25][CH:24]=1)=[O:7]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
413 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=CC=C(C=C1)N
Name
Quantity
828 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
534 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
712 μL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid collected by filtration
CUSTOM
Type
CUSTOM
Details
dried (840 mg)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC=1C=C(C(=O)NC2=CC=C(C=C2)N2CCN(CC2)C)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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